molecular formula C26H28Cl2N4O3 B160418 N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride CAS No. 133041-51-7

N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride

Cat. No. B160418
CAS RN: 133041-51-7
M. Wt: 515.4 g/mol
InChI Key: LMQJOXDWOIKNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride, also known as BHQ, is a chemical compound that has been widely studied for its potential applications in scientific research. BHQ is a fluorescent dye that has been used as a probe for the detection of nucleic acids, proteins, and other biomolecules.

Mechanism of Action

The mechanism of action of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride involves the binding of the dye to biomolecules such as nucleic acids and proteins. The binding of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride to these biomolecules results in a conformational change that leads to the emission of a bright red fluorescence. This property of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride makes it an excellent tool for the detection and visualization of biomolecules in cells and tissues.
Biochemical and Physiological Effects:
N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride has been shown to have minimal biochemical and physiological effects on cells and tissues. The dye is non-toxic and does not interfere with cellular processes. This property makes N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride an ideal probe for the detection of biomolecules in living cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride in lab experiments include its high sensitivity, specificity, and ease of use. N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride is a highly sensitive probe that can detect low concentrations of biomolecules in cells and tissues. The dye is also highly specific, meaning that it binds only to the target biomolecule and does not interfere with other cellular processes. The ease of use of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride makes it an ideal tool for both novice and experienced researchers.
The limitations of using N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride in lab experiments include its cost and availability. N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride is a relatively expensive dye, and its availability may be limited in some regions. Additionally, the use of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride requires specialized equipment and expertise, which may limit its use in some research settings.

Future Directions

There are several future directions for the use of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride in scientific research. One potential application is in the development of new diagnostic tools for the detection of diseases such as cancer and infectious diseases. N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride could be used as a probe for the detection of specific biomarkers in patient samples, allowing for earlier and more accurate diagnosis of these diseases.
Another potential application of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride is in the development of new therapeutics for the treatment of diseases. N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride could be used as a tool for the identification of new drug targets and the screening of potential drug candidates. This could lead to the development of new treatments for a variety of diseases.
Conclusion:
In conclusion, N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride is a highly useful tool for the detection and visualization of biomolecules in cells and tissues. The dye has been widely studied for its potential applications in scientific research, and its use has led to significant advancements in our understanding of cellular processes. While there are limitations to the use of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride in lab experiments, the advantages of the dye make it an essential tool for researchers in a variety of fields. With continued research and development, N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride has the potential to lead to new diagnostic tools and therapeutics for the treatment of diseases.

Synthesis Methods

The synthesis of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride involves the reaction of 4-(4-aminophenylamino)benzamide with 4-(2-bromoethyl)quinoline hydrobromide in the presence of sodium carbonate. The resulting product is then treated with bis(2-hydroxyethyl)amine to form N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride. The synthesis method for N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride has been well-established and is widely used in scientific research.

Scientific Research Applications

N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride has been used in a variety of scientific research applications, including the detection of nucleic acids, proteins, and other biomolecules. N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride is a fluorescent dye that emits a bright red fluorescence when excited with blue light. This property makes N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride an ideal probe for the detection of biomolecules in cells and tissues.

properties

CAS RN

133041-51-7

Product Name

N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride

Molecular Formula

C26H28Cl2N4O3

Molecular Weight

515.4 g/mol

IUPAC Name

N-[4-[bis(2-hydroxyethyl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride

InChI

InChI=1S/C26H26N4O3.2ClH/c31-17-15-30(16-18-32)22-11-9-21(10-12-22)29-26(33)19-5-7-20(8-6-19)28-25-13-14-27-24-4-2-1-3-23(24)25;;/h1-14,31-32H,15-18H2,(H,27,28)(H,29,33);2*1H

InChI Key

LMQJOXDWOIKNQM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCO)CCO.Cl.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCO)CCO.Cl.Cl

Other CAS RN

133041-51-7

synonyms

N-[4-(bis(2-hydroxyethyl)amino)phenyl]-4-(quinolin-4-ylamino)benzamide dihydrochloride

Origin of Product

United States

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